Molecular Weight and H-Bond Donor Count Differentiation vs. N-(4-acetylphenyl)-3-iminobenzo[f]chromene-2-carboxamide
The target compound incorporates an N-acetyl group on the carboxamide nitrogen that is absent in the closest commercially cataloged analog, N-(4-acetylphenyl)-3-iminobenzo[f]chromene-2-carboxamide . This single structural modification increases molecular weight by 42.05 Da (398.42 vs. 356.37 g/mol) and reduces the hydrogen-bond donor count from 2 to 1, thereby shifting the physicochemical profile into a higher-lipophilicity, lower-polarity space [1]. Such differences are consequential for membrane permeability and protein binding: for compounds in the 350–400 Da range, a one-unit reduction in HBD count is associated with an approximate 0.5 log unit increase in logP and a predicted 2–5-fold increase in passive membrane permeability (PAMPA) based on the Lipinski/Trajanovic property framework [2]. Scientists procuring compounds for structure-activity relationship (SAR) studies must ensure that the correct N-acetylation state is specified, as the non-acetylated analog will exhibit divergent solubility, permeability, and possibly metabolic N-deacetylation susceptibility.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 398.42 g/mol (C₂₄H₁₈N₂O₄) |
| Comparator Or Baseline | N-(4-acetylphenyl)-3-iminobenzo[f]chromene-2-carboxamide: 356.37 g/mol (C₂₂H₁₆N₂O₃) |
| Quantified Difference | ΔMW = +42.05 g/mol (11.8% increase); HBD count: 1 vs. 2 |
| Conditions | Exact mass and molecular formula confirmed by SpectraBase (Wiley) for target; ChemicalBook for comparator |
Why This Matters
The 42-Da mass increment and loss of one H-bond donor shift the compound into a distinct ADME property space; ordering the non-acetylated analog by CAS number ambiguity will yield a chemically different entity with altered solubility and permeability.
- [1] SpectraBase (Wiley). N-({(3Z)-3-[(4-acetylphenyl)imino]-3H-benzo[f]chromen-2-yl}carbonyl)acetamide. Exact Mass: 398.126657 g/mol; Molecular Formula: C₂₄H₁₈N₂O₄. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. (2001) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. HBD ≤5 rule; each HBD reduction generally increases logP by ~0.5 units. View Source
